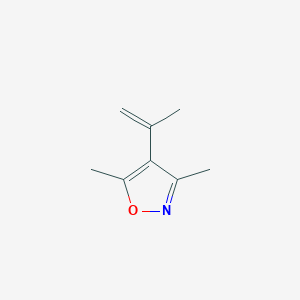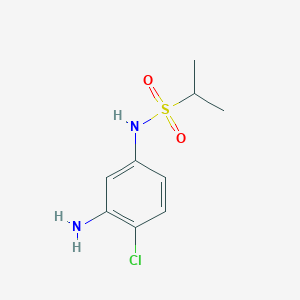
2-N-methyl-5-nitropyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-methyl-5-nitropyridine-2,3-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) attached to a pyridine ring, along with a methyl group (-CH3) at the nitrogen atom. Nitropyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the amino groups and the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
2-N-methyl-5-nitropyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-N-methyl-5-aminopyridine-2,3-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-N-methyl-5-nitropyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-N-methyl-5-nitropyridine-2,3-diamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-nitropyridine: Similar in structure but lacks the methyl and additional amino groups.
2-amino-5-nitropyridine: Similar but lacks the N-methyl group.
4-amino-3-nitropyridine: Similar but with different positions of the amino and nitro groups.
Uniqueness
2-N-methyl-5-nitropyridine-2,3-diamine is unique due to the presence of both amino and nitro groups on the pyridine ring, along with the N-methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C6H8N4O2 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2-N-methyl-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C6H8N4O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,7H2,1H3,(H,8,9) |
InChIキー |
SKMJUJOLGJLTOJ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
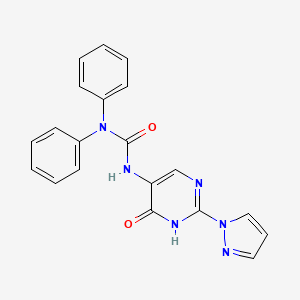
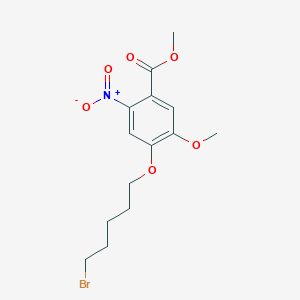

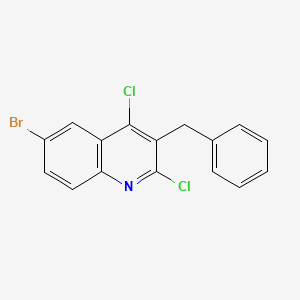
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)

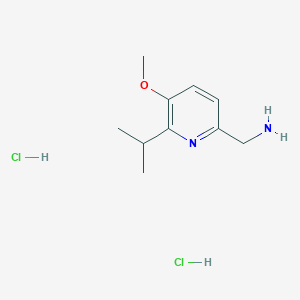

![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)


